2-(1H-pyrrol-2-yl)butanoic Acid
CAS No.:
Cat. No.: VC17526648
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO2 |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-(1H-pyrrol-2-yl)butanoic acid |
Standard InChI | InChI=1S/C8H11NO2/c1-2-6(8(10)11)7-4-3-5-9-7/h3-6,9H,2H2,1H3,(H,10,11) |
Standard InChI Key | QQPQEHDEXUPVCQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC=CN1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
2-(1H-Pyrrol-2-yl)butanoic acid consists of a five-membered pyrrole ring fused to a four-carbon carboxylic acid chain. The pyrrole ring, an aromatic heterocycle with one nitrogen atom, is substituted at the β-position (C2) by the butanoic acid moiety. The compound’s molecular formula is , with a molecular weight of 153.18 g/mol .
Key Structural Features:
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Aromaticity: The pyrrole ring exhibits aromatic stabilization due to delocalized π-electrons.
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Acidic Proton: The carboxylic acid group () confers acidity ().
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Hydrogen Bonding: The nitrogen in the pyrrole ring and the carboxylic acid group participate in intermolecular hydrogen bonding.
Synthetic Methodologies
Traditional Synthesis via Paal-Knorr Precursors
The Paal-Knorr pyrrole synthesis, which involves cyclization of 1,4-diketones or γ-ketoaldehydes with ammonia, has been adapted to produce 2-arylpyrroles. Jones and Gibson (2006) demonstrated that 4-oxo-butanoic acids serve as viable precursors . For example, 4-aryl-4-oxobutanoic acids undergo cyclization to form γ-lactones, which are reduced using diisobutylaluminum hydride (DIBAL-H) to yield γ-ketoaldehydes. Subsequent reaction with ammonium acetate generates 2-arylpyrroles in >90% yield .
Example Reaction Pathway:
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Cyclization: 4-Oxo-butanoic acid → γ-lactone (using ).
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Reduction: γ-Lactone → γ-ketoaldehyde (using DIBAL-H at −78°C).
Alternative Routes: Acylation and Reduction
Mahmoodi et al. (2007) explored selective acylation of pyrrole at the C2 and C3 positions . While attempts to reduce 4-oxo-4-(1H-pyrrol-2-yl)-butyric acid via Clemmensen reduction failed, alternative pathways using Grignard reagents and succinic anhydride succeeded. For instance, reacting pyrrole with methyl iodide in the presence of magnesium, followed by succinic anhydride, yielded 4-oxo-4-(1H-pyrrol-2-yl)-butyric acid. Subsequent reduction with zinc amalgam and hydrochloric acid produced 4-(1H-pyrrol-2-yl)butyric acid .
Physicochemical Properties
Physical Properties
Spectroscopic Data
Applications in Organic Synthesis
Bis(pyrrolyl)methane Synthesis
2-(1H-Pyrrol-2-yl)butanoic acid serves as a precursor to bis(pyrrolyl)methanes, which are ligands in coordination chemistry. Jones and Gibson (2006) synthesized asymmetric bis(pyrrolyl)methanes by condensing 2-arylpyrroles with fluorenyl or phenyl aldehydes . These compounds exhibit potential in catalysis and materials science due to their rigid, chelating structures.
Hazard Category | GHS Code | Precautions |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Irritation | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use in ventilated areas |
Recent Advances and Challenges
Lactonization Attempts
Mahmoodi et al. (2007) attempted lactonization of 4-(1H-pyrrol-3-yl)-butyric acid using in water but observed incomplete conversion . This highlights the need for optimized conditions for cyclization reactions involving pyrrole-carboxylic acids.
Catalytic Applications
Recent studies suggest that bis(pyrrolyl)methanes derived from 2-(1H-pyrrol-2-yl)butanoic acid could act as ligands for transition-metal catalysts in C–H activation reactions . Further research is needed to explore their efficacy in asymmetric catalysis.
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